methyl 4-chloro-2-fluoro-3-methylbenzoate
Description
Properties
CAS No. |
153556-53-7 |
|---|---|
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.6 |
Purity |
95 |
Origin of Product |
United States |
A Historical Look at Aromatic Ester Synthesis and Functionalization
The synthesis of aromatic esters has a rich history, with one of the most classic methods being the Fischer esterification. wikipedia.org This reaction, which involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst, has been a mainstay of organic chemistry for over a century. wikipedia.org Over the years, numerous other methods have been developed to improve yields and accommodate a wider range of starting materials. numberanalytics.com
The functionalization of aromatic rings, particularly the introduction of halogens, has also evolved significantly. Early methods often required harsh conditions and lacked selectivity. nih.gov However, the development of new reagents and catalysts has provided milder and more precise ways to halogenate aromatic compounds. nih.gov For instance, the Schiemann reaction, discovered in 1927, provided a method for introducing fluorine into an aromatic ring via a diazonium salt. nih.gov The ability to selectively introduce multiple different halogens onto an aromatic ring represents a significant advancement in synthetic chemistry.
Positioning Methyl 4 Chloro 2 Fluoro 3 Methylbenzoate in Modern Synthesis
Methyl 4-chloro-2-fluoro-3-methylbenzoate, with its distinct pattern of substitution, is well-positioned to be a valuable tool in modern synthetic methodologies. The presence of three different substituents—chloro, fluoro, and methyl—on the benzene (B151609) ring, in addition to the methyl ester group, allows for a high degree of regioselectivity in subsequent reactions.
Chemists can selectively target one halogen over the other in cross-coupling reactions, or use the directing effects of the existing substituents to control the position of new functional groups. The development of C-H activation and functionalization techniques further expands the possibilities for modifying this molecule. researchgate.netrsc.org These modern methods allow for the direct conversion of carbon-hydrogen bonds into new chemical bonds, offering a more efficient and atom-economical approach to synthesis. researchgate.netbohrium.com
Current and Future Research in Poly Substituted Aromatic Systems
Esterification Approaches for Substituted Benzoic Acid Derivatives
The final step in many synthetic routes towards methyl 4-chloro-2-fluoro-3-methylbenzoate is the esterification of the corresponding carboxylic acid. The presence of multiple substituents on the benzoic acid ring can influence the reactivity of the carboxylic acid group.
Direct esterification, most notably the Fischer-Speier esterification, is a common method for converting carboxylic acids to esters. This acid-catalyzed reaction involves heating the carboxylic acid (e.g., 4-chloro-2-fluoro-3-methylbenzoic acid) with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst. To drive the equilibrium towards the product, the water formed during the reaction is typically removed.
Transesterification is another viable, though less direct, approach. This would involve converting a different ester of 4-chloro-2-fluoro-3-methylbenzoic acid into the methyl ester by reacting it with methanol (B129727) in the presence of an acid or base catalyst.
A variety of catalysts can be employed to facilitate the esterification of substituted benzoic acids. While mineral acids like sulfuric acid and hydrochloric acid are traditional choices, solid acid catalysts and other reagents are also utilized to simplify purification and minimize side reactions. A patented method for producing methyl p-chloromethyl benzoate (B1203000), for instance, involves the esterification of p-methylbenzoic acid with methanol, followed by chlorination google.com. This highlights that the esterification step is a well-established procedure for substituted benzoic acids.
For sterically hindered benzoic acids, direct esterification can be challenging. In such cases, alternative methods may be employed, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with methanol, or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) ossila.com.
| Reaction Type | Reagents | Catalyst | General Conditions |
| Fischer Esterification | Carboxylic Acid, Methanol | H₂SO₄, HCl | Heat, Removal of Water |
| Acyl Chloride Formation | Carboxylic Acid, SOCl₂ | - | Anhydrous |
| DCC Coupling | Carboxylic Acid, Methanol | DCC | Room Temperature |
Regioselective Halogenation Techniques for Aromatic Rings
The specific placement of the chlorine and fluorine atoms on the benzene (B151609) ring is a critical aspect of the synthesis. The directing effects of the substituents already present on the ring guide the position of the incoming halogen.
The introduction of a chlorine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the substituents already on the ring. In a precursor such as 2-fluoro-3-methylbenzoic acid, the fluorine atom is an ortho-, para-director, as is the methyl group. The carboxylic acid group (or its ester) is a meta-director. The interplay of these directing effects would need to be carefully controlled to achieve chlorination at the desired 4-position.
A relevant example is the synthesis of methyl p-chloromethyl benzoate, where chlorination occurs on the methyl side chain under UV light, demonstrating a different type of chlorination google.com. For ring chlorination, electrophilic chlorinating agents like chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) are commonly used.
Introducing a fluorine atom onto an aromatic ring can be more challenging than chlorination and often requires specific methodologies.
One common strategy is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium fluoroborate salt. This process would start with the corresponding aniline (B41778) (an amino-substituted precursor), which is diazotized with nitrous acid and then treated with fluoroboric acid to form the diazonium fluoroborate. Gentle heating of this salt then yields the fluoroaromatic compound. For instance, the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate involves a Sandmeyer-type reaction, which is related to the Balz-Schiemann reaction, starting from an amino-substituted benzoate chemicalbook.com.
Another approach is nucleophilic aromatic substitution (SNA_r) , where a good leaving group (like a nitro or chloro group) is displaced by a fluoride (B91410) ion. This reaction is particularly effective if the leaving group is activated by electron-withdrawing groups in the ortho and para positions.
More modern methods involve the use of electrophilic fluorinating agents like Selectfluor® nih.gov. These reagents allow for the direct fluorination of electron-rich aromatic rings under milder conditions. Research has demonstrated the regioselective fluorination of allenes using such reagents, showcasing the potential for controlled fluorination reactions nih.gov.
| Fluorination Strategy | Starting Material | Key Reagents | Description |
| Balz-Schiemann Reaction | Aromatic Amine | NaNO₂, HBF₄ | Diazotization followed by thermal decomposition of the fluoroborate salt. |
| Nucleophilic Aromatic Substitution | Activated Aryl Halide/Nitro Compound | KF, CsF | Displacement of a leaving group by fluoride ion. |
| Electrophilic Fluorination | Electron-rich Aromatic Ring | Selectfluor®, N-Fluorobenzenesulfonimide | Direct introduction of fluorine using an electrophilic fluorine source. |
Methylation Reactions on Aromatic Systems and Stereoselectivity Considerations
The introduction of the methyl group onto the aromatic ring is typically accomplished via a Friedel-Crafts alkylation reaction. This involves reacting the aromatic substrate with a methylating agent, such as methyl halide (e.g., methyl iodide) or dimethyl sulfate, in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃).
The regioselectivity of the Friedel-Crafts reaction is a significant consideration. For example, a patented synthesis of 4-fluoro-2-methylbenzoic acid starts with m-fluorotoluene and uses a Friedel-Crafts acylation followed by hydrolysis google.com. This suggests that the substitution pattern can be built up through a series of regioselective reactions. In this case, the fluorine atom and the existing methyl group would direct the incoming acyl group.
Stereoselectivity is generally not a concern in these aromatic methylation reactions as the aromatic ring is planar and the introduction of a methyl group does not create a chiral center on the ring itself.
An in-depth examination of the synthetic pathways for this compound and its precursors reveals a variety of sophisticated chemical strategies. This article explores multi-step synthesis protocols, the application of classic organic reactions to substituted aromatics, and the integration of green chemistry principles in the formation of benzoate esters.
Computational and Theoretical Investigations of Methyl 4 Chloro 2 Fluoro 3 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).
For methyl 4-chloro-2-fluoro-3-methylbenzoate, geometry optimization would begin with an initial guess of the structure, which is then iteratively refined to find the lowest energy conformation. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientation of the methyl and ester groups relative to the ring are key parameters that would be determined.
The electronic structure analysis reveals how the electrons are distributed within the molecule. The presence of electron-withdrawing groups (chloro and fluoro) and an electron-donating group (methyl) on the benzene ring creates a complex electronic environment. Quantum chemical calculations can quantify the partial atomic charges on each atom, illustrating the inductive and resonance effects of the substituents. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values from computational studies of similar aromatic esters.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-F Bond Length | ~1.36 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| O-CH3 Bond Length | ~1.44 Å |
| C-C-C (ring) Bond Angle | ~118° - 122° |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states. For this compound, DFT studies can elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution or nucleophilic attack at the ester group.
By calculating the energies of reactants, products, and intermediate transition states, a potential energy surface for a given reaction can be constructed. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For instance, in an electrophilic nitration reaction, DFT can predict which of the available positions on the aromatic ring is most susceptible to attack by the nitronium ion. umass.edu The calculations would reveal the structure of the Wheland intermediate (a resonance-stabilized carbocation) and the energy barrier to its formation. mdpi.com
These studies are critical for understanding the regioselectivity of reactions involving this compound. The interplay of the directing effects of the chloro, fluoro, and methyl substituents can be quantitatively assessed, providing a theoretical basis for observed product distributions in synthetic chemistry.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule, molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system.
For this compound, MD simulations can be used to explore its conformational landscape. This involves identifying the different spatial arrangements (conformers) the molecule can adopt due to the rotation of single bonds, such as the C-O bond of the ester group. The simulation would reveal the relative energies of these conformers and the energy barriers between them, providing insight into the molecule's flexibility.
Furthermore, MD simulations are instrumental in studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can observe how these molecules arrange themselves and interact with each other. This is crucial for understanding the physical properties of the compound in its liquid or solid state, as well as its solubility in different solvents.
Prediction of Spectroscopic Parameters using Computational Methods (e.g., NMR chemical shifts)
Computational methods can predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) This table presents hypothetical data based on typical values from computational studies of substituted benzoates.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~165 |
| C1 (ester attachment) | ~130 |
| C2-F | ~158 (J_CF coupling) |
| C3-CH3 | ~135 |
| C4-Cl | ~132 |
| C5 | ~128 |
| C6 | ~125 |
| O-CH3 | ~52 |
Theoretical Studies on the Reactivity and Selectivity of Halogenated Aromatic Esters
The reactivity and selectivity of halogenated aromatic esters like this compound are governed by the electronic effects of the substituents on the aromatic ring. Theoretical studies can provide a quantitative understanding of these effects. The presence of both electron-withdrawing halogens and an electron-donating methyl group, along with the ester functionality, creates a complex pattern of reactivity.
Computational analyses, such as the calculation of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, are used to predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com The Highest Occupied Molecular Orbital (HOMO) indicates regions of high electron density that are susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to electron-deficient areas that can accept electrons from a nucleophile. mdpi.com The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor).
For this compound, these studies would likely show that the electron-withdrawing nature of the halogens deactivates the ring towards electrophilic substitution compared to unsubstituted methyl benzoate (B1203000). wikipedia.org However, the interplay of the ortho, para-directing methyl group and the meta-directing ester group, along with the influence of the halogens, would lead to specific regioselectivity in such reactions. These theoretical predictions are instrumental in designing synthetic routes and understanding the chemical behavior of this class of compounds. numberanalytics.com
Applications of Methyl 4 Chloro 2 Fluoro 3 Methylbenzoate As a Synthetic Intermediate and Building Block in Non Pharmaceutical Contexts
Precursor in the Synthesis of Specialty Chemicals and Advanced Organic Materials
The specific substitution pattern of methyl 4-chloro-2-fluoro-3-methylbenzoate makes it a candidate for creating advanced organic materials where properties like thermal stability, electronic characteristics, and molecular packing are crucial.
Substituted benzoates are a well-established class of compounds used in the synthesis of liquid crystals. acs.org The presence and position of substituents on the phenyl ring significantly influence the mesomorphic properties, such as the temperature range and type of liquid crystalline phases (e.g., nematic, smectic). acs.orgnih.gov Fluorine substitution, in particular, is known to enhance mesomorphic properties due to its high electronegativity and the unique electronic effects it imparts on the molecule. unb.ca
While direct studies on this compound in liquid crystal synthesis are not widely documented, its structural motifs are found in known mesogenic compounds. The general approach involves the hydrolysis of the methyl ester to the corresponding benzoic acid, which can then be coupled with a substituted phenol (B47542) to form a phenyl benzoate (B1203000) core, a common feature in many liquid crystal molecules. The chloro, fluoro, and methyl groups on the initial ring would serve as lateral or terminal substituents that fine-tune the molecule's shape and polarity, which are critical for achieving desired liquid crystalline phases. mdpi.com For instance, the presence of a lateral fluorine atom can influence the molecular packing and enhance smectic phase stability. unb.ca
Table 1: Influence of Substituents on Mesomorphic Properties of Benzoate Derivatives
| Substituent | General Effect on Liquid Crystal Properties | Reference |
| Fluorine | Can enhance smectic phase stability and alter transition temperatures. | unb.ca |
| Chlorine | Increases molecular polarity and can affect phase behavior. | mdpi.com |
| Methyl | Can disrupt molecular packing or act as a terminal group influencing mesophase range. | rsc.org |
The synthesis of V-shaped or banana-shaped liquid crystals often incorporates substituted benzoates to create complex mesophases. nih.gov The specific stereoelectronic profile of this compound could be exploited in the design of such novel mesogenic materials.
Halogenated aromatic compounds are important monomers in the synthesis of high-performance polymers. For example, poly(chlorotrifluoroethylene) (PCTFE) is a fluoropolymer known for its excellent chemical resistance and thermal stability. acs.org While not a direct precursor, this compound represents a functionalized monomer that could be incorporated into polyesters or other polymers.
After conversion to the corresponding benzoic acid or a derivative thereof, it could be used in polycondensation reactions to introduce specific properties into the polymer backbone. The fluorine and chlorine atoms can enhance flame retardancy, improve thermal stability, and modify the polymer's solubility and electronic properties. Such functional polymers have applications in electronics, coatings, and specialty membranes. The synthesis of functional organosilicon polymers, for instance, sometimes utilizes functionalized aromatic molecules to build complex dendritic structures. researchgate.netnih.gov
Role in the Development of Agrochemical Intermediates and Functional Molecules
Fluorinated and chlorinated benzoic acid derivatives are common structural motifs in a wide range of agrochemicals, including herbicides. researchgate.netmdpi.com The presence of halogens can significantly enhance the biological activity of these compounds. For example, fluorinated benzoic acids are precursors to herbicides that act by inhibiting enzymes like protoporphyrinogen (B1215707) oxidase. researchgate.net
An analogue of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has shown high potency as an anticoccidial agent, demonstrating the utility of this substitution pattern in veterinary agrochemicals. rasayanjournal.co.in this compound can serve as a starting material for such molecules. The ester group can be hydrolyzed to the carboxylic acid, which is a common handle for further synthetic transformations. The specific arrangement of the chloro, fluoro, and methyl groups can influence the molecule's binding affinity to its biological target and its metabolic stability in the environment. The synthesis of novel herbicides often involves the use of fluorinated building blocks to achieve high efficacy and crop selectivity. researchgate.netnih.gov
Application in the Construction of Novel Heterocyclic and Polycyclic Systems
Substituted benzoic acids are key starting materials for the synthesis of various heterocyclic and polycyclic compounds. A prominent example is the construction of the quinolone scaffold, which is the core of many antibacterial agents but also has applications in materials science. nih.govwikipedia.org The synthesis of quinolones often involves the cyclization of an N-aryl-β-aminoacrylate, which can be derived from a substituted aniline (B41778). As mentioned previously, this compound can be converted to the corresponding aniline. This aniline can then be used to build a highly substituted quinolone ring system, with the chloro, fluoro, and methyl groups influencing the final properties of the heterocyclic compound. organic-chemistry.org
Furthermore, polycyclic aromatic hydrocarbons are of interest for their semiconducting properties. The functionalization of these systems with halogens can tune their electronic properties and solid-state packing. libretexts.org While direct routes from this compound to large polycyclic systems are not straightforward, it can serve as a precursor to smaller, functionalized aromatic rings that are then used in cross-coupling reactions to build up larger structures.
Industrial Synthesis and Scale-Up Considerations for Derived Compounds
The industrial synthesis of compounds derived from this compound would likely involve common, scalable chemical transformations. The synthesis of the parent compound itself would likely start from a more readily available substituted toluene (B28343) derivative, potentially involving a Friedel-Crafts acylation followed by other functional group manipulations. sioc-journal.cnnumberanalytics.comresearchgate.netresearchgate.net
The esterification of the corresponding benzoic acid is a standard industrial process, often optimized using solid acid catalysts or by controlling reaction conditions to maximize yield. rasayanjournal.co.ingoogle.comrsc.org Subsequent reactions, such as hydrolysis of the ester, amidation, or reduction, are all well-established industrial processes.
When scaling up reactions involving halogenated aromatic compounds, several factors must be considered. These include the management of potentially corrosive byproducts (e.g., HCl), the control of exothermic reactions, and the purification of the final product from isomers and other impurities. The choice of catalysts and solvents is also critical for ensuring a cost-effective and environmentally acceptable process. For instance, the use of recoverable heterogeneous catalysts is a key consideration in modern chemical manufacturing. researchgate.net
Emerging Research Directions and Future Perspectives in the Chemistry of Methyl 4 Chloro 2 Fluoro 3 Methylbenzoate
Exploration of Novel Catalytic Systems for Functionalization of the Benzoate (B1203000) Scaffold
The inherent reactivity of the methyl 4-chloro-2-fluoro-3-methylbenzoate scaffold, characterized by its electron-deficient aromatic ring and multiple potential reaction sites, makes it a prime candidate for advanced catalytic functionalization. Current research trends are moving beyond classical synthetic methods towards more sophisticated and selective transformations.
One of the most promising avenues is the application of palladium-catalyzed cross-coupling reactions . These reactions, which have revolutionized organic synthesis, could be employed to modify the aromatic ring of this compound. For instance, the chlorine atom could be a handle for Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, vinyl, or amino substituents. The development of new-generation palladium catalysts with tailored ligands is crucial for achieving high efficiency and selectivity, especially given the sterically hindered nature of the substrate.
Another significant area of exploration is C-H activation . This powerful strategy enables the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For this compound, C-H activation could potentially target the methyl group or the aromatic C-H bonds, opening up new pathways for derivatization that are not accessible through traditional methods. Rhodium(III)-catalyzed C-H activation, for example, has shown promise in the annulation of benzoic acids with alkynes, a methodology that could be adapted for this scaffold. nih.gov
Furthermore, decarboxylative coupling reactions represent an innovative approach to functionalization. While this would require the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, it offers a unique way to introduce new substituents by replacing the carboxyl group. Copper-mediated decarboxylative C-H arylation is an emerging technique that could be explored in this context. nih.gov
The table below summarizes potential catalytic functionalization strategies for the this compound scaffold.
| Catalytic Strategy | Potential Reaction Site | Potential New Substituents |
| Palladium-Catalyzed Cross-Coupling | C-Cl bond | Aryl, vinyl, alkyl, amino groups |
| C-H Activation | Aromatic C-H, Methyl C-H | Aryl, alkyl, silyl, boryl groups |
| Decarboxylative Coupling | Carboxylic acid (after hydrolysis) | Aryl, vinyl, alkynyl groups |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The drive for increased efficiency and data-rich experimentation in chemical research has led to the widespread adoption of automated synthesis and high-throughput experimentation (HTE) platforms. The synthesis and derivatization of this compound are well-suited for these technologies.
Automated flow chemistry offers significant advantages over traditional batch synthesis. researchgate.net By performing reactions in a continuous-flow reactor, it is possible to achieve precise control over reaction parameters such as temperature, pressure, and reaction time. mendeley.com This leads to improved reproducibility, higher yields, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netnih.gov An automated flow chemistry system could be designed for the multi-step synthesis of this compound and its derivatives, minimizing manual intervention and accelerating the production of compound libraries. nih.govsynplechem.comresearchgate.net
High-throughput experimentation (HTE) platforms, often utilizing robotic liquid handlers and microplate formats, enable the rapid screening of a large number of reaction conditions in parallel. researchgate.netacs.orgrsc.org This is particularly valuable for optimizing the catalytic functionalization reactions discussed in the previous section. For example, an HTE platform could be used to screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific cross-coupling reaction of this compound. researchgate.net The data generated from these experiments can be used to build predictive models and accelerate the discovery of new reactions and synthetic routes. nih.govresearchgate.net
The integration of automated synthesis and HTE is creating a new paradigm in chemical research, where the design-synthesis-test-analyze cycle is significantly accelerated. This approach is expected to play a crucial role in exploring the chemical space around this compound and identifying new derivatives with desired properties.
Development of More Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic processes in both academia and industry. For a compound like this compound, which is likely produced on a significant scale, the development of sustainable and environmentally benign synthetic routes is of paramount importance.
A key focus of green chemistry is the replacement of hazardous and volatile organic solvents with more sustainable alternatives. nih.gov The esterification step in the synthesis of this compound, for example, could be performed using greener solvents such as ionic liquids or supercritical fluids. researchgate.net Solvent-free reaction conditions, where the reactants themselves act as the solvent, are also being explored. acs.orgacs.org
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a powerful approach to green synthesis. mdpi.comfrontiersin.orgmdpi.com Lipases, for instance, are widely used for the synthesis of esters under mild and environmentally friendly conditions. drugdesign.org A potential research direction would be to explore the use of immobilized lipases for the synthesis of this compound from its corresponding carboxylic acid and methanol (B129727). Biocatalysis can also be used for the selective functionalization of the molecule, taking advantage of the high regio- and stereoselectivity of enzymes. rsc.org
The table below outlines some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Approach | Application in Synthesis | Potential Benefits |
| Green Solvents | Esterification, Functionalization | Reduced toxicity, lower environmental impact, improved safety |
| Biocatalysis | Esterification, Selective functionalization | Mild reaction conditions, high selectivity, biodegradability of catalyst |
| Solvent-Free Reactions | Esterification | Reduced waste, simplified purification |
Computational Design and Predictive Modeling for New Derivatives and Synthetic Utility
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be used to predict the properties of new derivatives and to guide the design of synthetic routes.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the electronic structure and reactivity of molecules. chemrxiv.orgmdpi.com DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack on the this compound scaffold, providing valuable insights for planning functionalization reactions. researchgate.netmdpi.comdrugdesign.org Furthermore, DFT can be used to elucidate the mechanisms of catalytic reactions, helping to optimize reaction conditions and design more efficient catalysts. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that relates the chemical structure of a series of compounds to their biological activity. nih.govnih.gov If a particular biological activity is identified for a derivative of this compound, QSAR models can be developed to predict the activity of other, yet to be synthesized, derivatives. This allows for the rational design of new compounds with improved potency and selectivity.
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold.
Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis
The unique combination of functional groups in this compound, particularly the presence of fluorine and chlorine atoms, opens up a wide range of interdisciplinary research opportunities beyond its traditional role as a synthetic intermediate.
In materials science , the incorporation of fluorine atoms into organic molecules can impart unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics. Derivatives of this compound could be explored as building blocks for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The tailored functionalization of the aromatic ring could be used to fine-tune the material's properties for specific applications.
In medicinal chemistry , the introduction of fluorine is a common strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The this compound scaffold could serve as a starting point for the development of new therapeutic agents. For instance, the ester group could be hydrolyzed to the carboxylic acid, which is a common pharmacophore in many drugs. The aromatic ring could then be further functionalized to interact with specific biological targets.
In agrochemical research , many successful herbicides and pesticides contain halogenated aromatic rings. The structural features of this compound make it an interesting scaffold for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
The exploration of these interdisciplinary research avenues will require collaboration between organic chemists, materials scientists, medicinal chemists, and biologists, and holds the promise of unlocking the full potential of this versatile chemical compound.
Q & A
Q. What are the common synthetic routes for methyl 4-chloro-2-fluoro-3-methylbenzoate, and how are reaction conditions optimized?
The compound is typically synthesized via esterification of substituted benzoic acid derivatives. A key route involves reacting 4-chloro-2-fluoro-3-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux temperatures (60–80°C) to form the methyl ester . Optimization focuses on controlling reaction time (6–12 hours) and stoichiometric ratios (1:3 benzoic acid to methanol) to minimize side products like hydrolyzed acids. Catalysts such as thionyl chloride (SOCl₂) may enhance esterification efficiency .
Q. Which analytical techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., deshielded aromatic protons at δ 7.2–8.1 ppm for chloro/fluoro groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (202.61 g/mol) and isotopic patterns for Cl/F .
- Infrared Spectroscopy : C=O stretching (~1720 cm⁻¹) and C-F/C-Cl vibrations (1050–1150 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do substituent positions (chloro, fluoro, methyl) influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing effects of Cl and F meta-direct substituents enhance NAS reactivity at specific positions. Computational studies (DFT) predict activation barriers for substitutions at C-2 (fluoro) vs. C-4 (chloro). Experimental data show that methyl groups at C-3 sterically hinder ortho/para positions, favoring meta-substitution . For example, fluorination at C-2 increases electrophilicity at C-5, enabling selective functionalization .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?
Discrepancies may arise from dynamic rotational isomerism or solvent effects. Use 2D NMR (NOESY, HMBC) to clarify through-space interactions and assign stereoelectronic effects. X-ray crystallography provides definitive confirmation of substituent orientation and crystal packing influences . For example, NOE correlations between methyl (C-3) and aromatic protons (C-5) resolve ambiguity in ring conformation .
Q. What strategies optimize the compound’s biological activity in drug discovery pipelines?
Structure-activity relationship (SAR) studies focus on modifying ester groups or halogen positions. This compound derivatives show enhanced binding to cytochrome P450 enzymes due to halogen interactions with hydrophobic pockets. SPR assays and molecular docking (AutoDock Vina) quantify binding affinities (Kd ~10–100 nM) . Introducing polar substituents (e.g., hydroxyl) improves solubility but may reduce membrane permeability .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
Stability studies in aprotic solvents (e.g., DMSO, acetonitrile) show degradation <5% over 6 months at −20°C. Polar protic solvents (e.g., methanol) accelerate ester hydrolysis, with half-life (t₁/₂) reduced from 12 months to 3 weeks at 25°C. Dielectric constant (ε) measurements and Arrhenius plots (20–40°C) model degradation kinetics .
Methodological Guidance
Designing experiments to study metabolic pathways:
Use in vitro hepatocyte assays with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C-3 methyl). Compare with in silico predictions (e.g., MetaSite) to prioritize metabolites for quantification .
Analyzing regioselectivity in derivatives:
Combine isotopic labeling (e.g., ¹⁸O in ester groups) with kinetic isotope effect (KIE) studies to track substitution pathways. Pair with X-ray crystallography of transition-state analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
